molecular formula C23H24N4O2 B2802296 N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-08-2

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Katalognummer: B2802296
CAS-Nummer: 2034619-08-2
Molekulargewicht: 388.471
InChI-Schlüssel: FCSQIPXWUXQWNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core fused with an azetidine ring and a 2-methoxyphenethyl side chain. The azetidine ring enhances metabolic stability compared to larger cyclic amines, while the pyrimidine moiety may facilitate interactions with enzymatic or signaling pathways .

Eigenschaften

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-21-10-6-5-9-18(21)11-12-24-23(28)19-14-27(15-19)22-13-20(25-16-26-22)17-7-3-2-4-8-17/h2-10,13,16,19H,11-12,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSQIPXWUXQWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural and Pharmacokinetic Comparisons

Parameter N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide 4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (MPPF) [11C]-DASB [11C]-Verapamil
Core Structure Azetidine-pyrimidine Piperazine-fluorobenzamide Benzylamine Bicyclic tertiary amine
Target Hypothesized: Serotonin receptors or kinases 5-HT1A receptors (antagonist) Serotonin transporter (SERT) P-glycoprotein (substrate)
Lipophilicity (LogP) Estimated: ~3.2 (moderate BBB penetration) 2.8 (optimized for CNS penetration) 2.5 3.1
Radiolabeling Not reported [18F] label for PET imaging [11C] label [11C] label
Metabolic Stability High (azetidine reduces hepatic oxidation) Moderate (piperazine susceptible to CYP450 metabolism) Low (rapid clearance) Low (extensive first-pass metabolism)

Key Research Findings

Receptor Specificity : Unlike MPPF, which binds selectively to 5-HT1A receptors, the azetidine-pyrimidine scaffold in the target compound may exhibit broader affinity due to its pyrimidine core, analogous to kinase inhibitors targeting ATP-binding pockets .

Metabolic Profile : The azetidine ring confers resistance to oxidative metabolism, contrasting with [11C]-verapamil, which undergoes rapid hepatic clearance .

Biologische Aktivität

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an azetidine ring, a pyrimidine moiety, and a methoxyphenyl group. The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Attachment of the Pyrimidinyl Group : Introduced via nucleophilic substitution or coupling reactions.
  • Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
  • Formation of the Carboxamide Group : Finalized through amidation reactions.

Antimicrobial Properties

Research indicates that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives within this chemical class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamideS. aureusTBD

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. In vitro assays using various cancer cell lines (e.g., MCF-7, HepG2) revealed that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data for N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cell LineIC50 (µM)Assay Duration
MCF-7TBD24 hours
HepG2TBD48 hours

The mechanism underlying the biological activity of this compound is believed to be multifaceted. The presence of functional groups such as the methoxy and carboxamide moieties may enhance its ability to interact with biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Studies suggest that compounds in this category may inhibit key enzymes involved in cancer cell metabolism .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a related azetidine derivative significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic applications.
  • Case Study on Anticancer Properties : Another investigation reported that a pyrimidine-based compound led to a marked decrease in tumor size in xenograft models, supporting its role as a candidate for further development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.